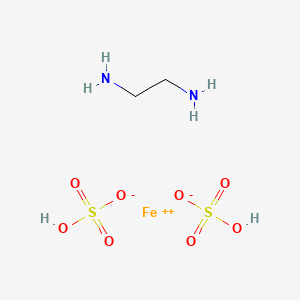

Iron(2+) ethylenediammonium sulphate

Description

BenchChem offers high-quality Iron(2+) ethylenediammonium sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(2+) ethylenediammonium sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63589-59-3 |

|---|---|

Molecular Formula |

C2H10FeN2O8S2 |

Molecular Weight |

310.1 g/mol |

IUPAC Name |

ethane-1,2-diamine;hydrogen sulfate;iron(2+) |

InChI |

InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |

InChI Key |

KLLMHEWAYVXMSW-UHFFFAOYSA-L |

SMILES |

C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt)

Executive Summary

In the realm of quantitative redox analysis, the stability of the ferrous standard is the limiting factor for accuracy. While Ammonium Ferrous Sulfate (Mohr’s Salt) has long been the industry workhorse, it suffers from gradual efflorescence and susceptibility to oxidative degradation in non-ideal storage conditions.

This guide details the synthesis and characterization of Iron(II) Ethylenediammonium Sulfate Tetrahydrate (

Theoretical Framework

The Chemistry of Stabilization

Iron(II) salts are thermodynamically prone to oxidation to Iron(III) in the presence of atmospheric oxygen (

In Oesper’s Salt, the ethylenediammonium cation (

Stoichiometric Logic

The synthesis relies on the combination of two precursor salts in equimolar ratios:

-

Ferrous Sulfate:

[1] -

Ethylenediammonium Sulfate:

Experimental Protocol

Safety Warning: The neutralization of ethylenediamine with sulfuric acid is violently exothermic . Strict temperature control is mandatory to prevent vaporization of the amine and potential thermal runaway.

Materials & Reagents

| Reagent | Grade | Role |

| Ethylenediamine | >99% Reagent | Cation Precursor |

| Sulfuric Acid ( | 98% Conc. | Anion Source |

| Iron(II) Sulfate Heptahydrate | ACS Reagent | Metal Source |

| Ethanol (95%) | Reagent | Anti-solvent/Washing |

| Deionized Water | Solvent (degassed) |

Workflow Diagram

The following logic flow illustrates the critical control points (CCPs) in the synthesis to ensure high purity.

Caption: Synthesis workflow highlighting the critical exothermic neutralization step and the acidification required to prevent iron hydrolysis.

Step-by-Step Methodology

Phase 1: Synthesis of Ethylenediammonium Sulfate Precursor

-

Setup: Place a 250 mL beaker containing 60 mL of distilled water into an ice-water bath. Place a magnetic stir bar inside.

-

Amine Addition: Slowly add 10 mL of ethylenediamine to the water. Allow the solution to cool to <10°C.

-

Acidification (Critical): Using a dropping funnel or burette, add concentrated sulfuric acid dropwise.

-

Observation: White fumes may form; ensure vigorous stirring.

-

Endpoint: Continue until the solution is slightly acidic to litmus (approx. 8-9 mL of acid).

-

Result: A solution of ethylenediammonium sulfate.[2][3] If the concentration is high, white crystals may precipitate; dissolve them by warming slightly or adding minimal water.

-

Phase 2: Double Salt Formation

-

Iron Prep: In a separate flask, dissolve 41.7 g of

in 75 mL of water.-

Stabilization: Add 2 mL of concentrated

to this solution immediately to prevent the formation of basic iron sulfates (turbidity).

-

-

Combination: Pour the Iron(II) solution into the warm ethylenediammonium sulfate solution. Stir well to ensure homogeneity.

-

Crystallization:

-

Method A (Slow): Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Large, well-defined pale green crystals will form.

-

Method B (Rapid): Slowly add 95% ethanol to the mixture with stirring until a permanent cloudiness persists. Cool on ice.

-

-

Isolation: Filter the crystals using a Büchner funnel.

-

Washing: Wash first with 50:50 ethanol/water, then with pure ethanol. This removes excess sulfuric acid and facilitates drying.

-

Drying: Press between sheets of filter paper.[4] Do not heat above 40°C , as the tetrahydrate is sensitive to dehydration.

-

Characterization & Validation

To certify the synthesized material as a primary standard, it must pass the following analytical checks.

Quantitative Analysis (Redox Titration)

The purity is determined by titrating against a standardized Potassium Permanganate (

-

Analyte: ~0.2 g of Oesper's Salt (accurately weighed).

-

Solvent: 100 mL of 1M

. -

Titrant: 0.02 M

(Standardized). -

Reaction:

[5] -

Calculation:

Where

Analytical Data Summary

The following table summarizes the expected physical properties for validation.

| Parameter | Value / Characteristic | Method of Verification |

| Formula | Elemental Analysis | |

| Molar Mass | 382.15 g/mol | N/A |

| Appearance | Pale green, monoclinic crystals | Visual Inspection |

| Solubility | High in water; Insoluble in Ethanol | Solvent check |

| IR Spectrum | FTIR | |

| Stability | < 0.1% oxidation after 6 months (dry) | Iodometric titration over time |

Validation Logic Flow

Use this decision tree to determine if the synthesized batch is acceptable for use as a standard.

Caption: Quality Assurance decision tree for validating the synthesized double salt.

Applications and Advantages

Superior Stability

Unlike Mohr's salt, which contains the volatile ammonium ion and 6 waters of hydration, Oesper's salt utilizes the heavier, non-volatile ethylenediammonium ion.

-

Efflorescence: The tetrahydrate structure is more robust against low humidity than the hexahydrate of Mohr's salt.

-

Oxidation: The dense crystal packing impedes the diffusion of atmospheric oxygen, preserving the Fe(II) state.

Dosimetry

In radiation chemistry, the Fricke dosimeter utilizes the oxidation of ferrous ions to measure radiation dose.[6] Oesper's salt provides a highly pure source of

References

-

Oesper, R. E., & Carman, K. P. (1947).[5] Ferrous Ethylenediamine Sulfate as an Oxidimetric Standard. Journal of Chemical Education, 24(5), 235. Link

-

Singh, S., et al. (2015). Crystal Growth and Characterization of Ethylenediammonium Sulfate. Journal of Crystallization Process and Technology, 5, 1-8. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Refer to sections on Permanganometry and Primary Standards). Link

-

NIST. (n.d.). Standard Reference Materials for Redox Titrimetry. National Institute of Standards and Technology. Link

Sources

Crystallographic and Physicochemical Profiling of Iron(II) Ethylenediammonium Sulfate Tetrahydrate: A Comprehensive Technical Guide

Executive Summary

Iron(II) ethylenediammonium sulfate tetrahydrate—chemically denoted as

Structural Crystallography & Coordination Chemistry

The exceptional stability of Iron(II) ethylenediammonium sulfate tetrahydrate is directly dictated by its supramolecular architecture. According to crystallographic studies by [1], the compound crystallizes in the triclinic system under the centrosymmetric space group

The Coordination Sphere

The inorganic core consists of isolated

The Supramolecular Framework

The organic component, the ethylenediammonium cation

- Interactions: Formed between the coordinated equatorial water molecules and the uncoordinated oxygen atoms of the axial sulfate groups[4].

- Bridges: Extending from the protonated amine tails of the ethylenediammonium cations to the sulfate tetrahedra[1].

This interlocking network rigidly shields the Fe(II) center, drastically lowering its susceptibility to oxidative degradation. The compound is isostructural with its magnesium, manganese, and cadmium analogues, highlighting a robust structural family[5].

Caption: Structural hierarchy and supramolecular hydrogen-bonding network of the crystal lattice.

Quantitative Data Summaries

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|

| Chemical Formula |

Table 2: Physicochemical & Analytical Specifications

| Specification | Metric / Threshold |

|---|

| Assay (Titration) |

Self-Validating Synthesis Methodology

To yield high-purity single crystals suitable for X-ray diffraction and analytical standardization, the synthesis must strictly control oxidation states and nucleation rates. The following protocol integrates mechanistic causality with built-in validation checkpoints.

Phase 1: Precursor Preparation & Deoxygenation

-

Action: Dissolve Iron(II) sulfate heptahydrate (

) in distilled water that has been actively purged with -

Causality: Fe(II) is highly susceptible to atmospheric oxidation, which forms Fe(III) species. Deoxygenation purges dissolved oxygen, preserving the +2 oxidation state.

-

Validation Checkpoint: The solution must remain pale green and perfectly clear. Any yellow/brown tint indicates Fe(III) contamination; the batch must be discarded.

Phase 2: Acidification

-

Action: Add 0.1 M

dropwise until the pH is maintained between 2.5 and 3.0. -

Causality: Acidic conditions shift the equilibrium away from the formation of insoluble iron hydroxides (

) and prevent the premature coordination of hydroxide ligands to the iron center. -

Validation Checkpoint: Verify pH using a calibrated glass electrode. The solution should exhibit zero turbidity.

Phase 3: Amine Protonation

-

Action: In a separate flask, slowly add ethylenediamine (

) to a chilled solution of dilute -

Causality: The neutralization of ethylenediamine is highly exothermic. Chilling the reaction prevents solvent boil-off and amine degradation. Pre-protonating the amine ensures that when mixed with the iron solution, localized alkaline environments do not trigger iron precipitation.

-

Validation Checkpoint: The temperature must not exceed 25°C during the addition phase.

Phase 4: Isothermal Crystallization

-

Action: Combine the two solutions stoichiometrically. Cover the crystallization vessel with perforated Parafilm and store in a dark, vibration-free environment at an isothermal 293 K[8].

-

Causality: Slow solvent evaporation controls the thermodynamic nucleation rate, favoring the growth of large, defect-free single crystals[9]. Darkness mitigates potential photochemical oxidation pathways.

-

Validation Checkpoint: After 7–14 days, inspect the vessel for the formation of well-defined, pale green, block-like crystals[3].

Caption: Self-validating synthesis workflow for Iron(II) ethylenediammonium sulfate tetrahydrate.

Applications in Drug Development & Materials Science

Due to its high purity (

-

Nanoparticle Synthesis: It acts as a highly controlled reducing agent. When reacted with gold(III)-bis[ethylene-diamine]-chloride, the slow release of electrons from the stabilized Fe(II) center allows for the precise nucleation and growth of monodisperse gold nanoparticles[3], which are critical in targeted drug delivery systems.

-

Pharmacopeial Standardization: The compound is utilized as a primary standard for preparing and verifying volumetric solutions (e.g., cerium sulfate titrants) in pharmacopeial assays[2]. Its high molecular weight (382.15 g/mol )[6] minimizes weighing errors, ensuring absolute trustworthiness in analytical drug quality control.

References

-

Held, P. (2003). Ethylenediammonium tetraaquabis(sulfato)iron(II). Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

-

Rekik, W., Naïli, H., Mhiri, T., & Bataille, T. (2009). Ethylenediammonium tetraaquadisulfatomagnesium(II). Acta Crystallographica Section E. URL:[Link]

-

European Pharmacopoeia (Ph. Eur.). Volumetric Solutions and Primary Standards. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Iron(II) ethylenediammonium sulfate tetrahydrate, 99% 100 g | Request for Quote [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solvation Dynamics and Stability of Iron(II) Ethylenediammonium Sulfate: A Comprehensive Technical Guide

Executive Summary

Iron(II) ethylenediammonium sulfate tetrahydrate (

For researchers and formulation scientists, understanding the solubility profile of this compound across different solvent matrices is critical. This whitepaper deconstructs the thermodynamic principles governing the solubility of Iron(II) ethylenediammonium sulfate (FEDS), provides a quantitative solubility matrix, and details field-proven protocols for its preparation, stabilization, and purification.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of FEDS is dictated by its robust crystal lattice, which is stabilized by strong electrostatic interactions between the ferrous (

The Causality of Solvent Interactions

To dissolve FEDS, a solvent must possess a dielectric constant (

-

Aqueous Matrices: Water (

) readily hydrates the constituent ions, forming the hexaaqua iron(II) complex -

Acidic Matrices: The addition of dilute acids (e.g.,

or -

Organic Solvents: Solvents like methanol (

) and ethanol (

Thermodynamic Solvation and Stabilization Pathways of FEDS Crystal Lattices.

Solubility Matrix & Quantitative Data

The following table summarizes the solubility behavior of FEDS across various standard laboratory solvents, synthesizing empirical data and dielectric properties[3][4][5].

| Solvent System | Dielectric Constant ( | Solubility Status | Primary Application / Consequence |

| Water (Deionized, pH 7.0) | 80.1 | Highly Soluble | Initial dissolution; prone to rapid oxidation to Fe(III). |

| Dilute Sulfuric Acid ( | ~80.0 | Highly Soluble | Optimal. Used for preparing stable titrimetric standards[6]. |

| Dilute Hydrochloric Acid ( | ~80.0 | Highly Soluble | Used as an Fe(II) standard in microbial/ferrozine assays[2]. |

| Methanol | 32.7 | Insoluble | Used for quenching reactions or precipitating the salt[3]. |

| Ethanol (Absolute) | 24.5 | Insoluble | Acts as a highly effective anti-solvent for recrystallization[1]. |

| Non-Polar Organics (e.g., Hexane) | < 5.0 | Insoluble | No interaction; lattice energy completely dominates. |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols leverage the differential solubility of FEDS in aqueous versus organic solvents.

Protocol 1: Preparation of a Standardized Fe(II) Solution

This protocol is a self-validating system for creating a stable secondary standard for redox titrimetry (e.g., standardizing potassium permanganate or dichromate)[1][7].

Rationale: Dissolving FEDS directly in water leads to trace oxidation. Using

-

Reagent Preparation: Dry the analytical grade Iron(II) ethylenediammonium sulfate tetrahydrate (CAS: 34962-29-3) in a desiccator. Do not oven-dry, as it may drive off the tetrahydrate waters, altering the molecular weight.

-

Acidification: Add approximately

of distilled, deionized water to a -

Dissolution: Accurately weigh

of FEDS on an analytical balance. Transfer the solid quantitatively into the volumetric flask. -

Homogenization: Swirl the flask gently until the solid is completely dissolved. The high dielectric constant of the aqueous acid will rapidly break the lattice.

-

Volume Adjustment: Dilute to the

mark with distilled water. Invert the flask 10-15 times to ensure complete homogenization. The resulting solution is

Protocol 2: Synthesis and Purification via Solvent-Antisolvent Precipitation

Because FEDS is insoluble in ethanol, ethanol can be utilized as an "anti-solvent" to force the precipitation of highly pure FEDS from an aqueous reaction mixture[1].

Rationale: The sudden introduction of a low-dielectric solvent (ethanol) lowers the bulk polarity of the mixture, raising the thermodynamic penalty of ion solvation and forcing the FEDS to crash out of solution as a pure crystalline solid.

-

Primary Reaction: To

of a 99% solution of ethylenediamine, slowly add -

Iron Addition: Add

of analytical reagent grade iron(II) sulfate heptahydrate ( -

Antisolvent Precipitation: Slowly, and with vigorous mechanical stirring, introduce

of absolute ethanol to the aqueous solution. A pale-green precipitate of FEDS will immediately begin to form as the dielectric constant drops. -

Filtration & Washing: Filter the precipitate through a sintered glass funnel under vacuum. Wash the collected crystals thoroughly with a 50% (v/v) ethanol-water mixture to remove residual unreacted ions.

-

Drying: Air-dry the precipitate or store it in a desiccator. The resulting solid is highly pure Iron(II) ethylenediammonium sulfate tetrahydrate.

Solvent-Antisolvent Synthesis and Purification Workflow for FEDS.

References

- Vogel, A. I. Textbook of Quantitative Inorganic Analysis: 4th Ed. Exrockets.com.

- Guidechem. FERROUS ETHYLENEDIAMMONIUM SULFATE 63589-59-3 wiki.

- iChemical. FERROUS ETHYLENEDIAMMONIUM SULFATE, CAS No. 63589-59-3.

- ChemBK. Ferrous Ethylenediamine sulfate.

- GFS Chemicals. Standard Substances.

- Transtutors. Preparing standards for a calibration curve.

- National Institutes of Health (PMC). Life on the thermodynamic edge: Respiratory growth of an acetotrophic methanogen.

- Sigma-Aldrich. Ferrous sulphate.

Sources

- 1. chlorates.exrockets.com [chlorates.exrockets.com]

- 2. Life on the thermodynamic edge: Respiratory growth of an acetotrophic methanogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. guidechem.com [guidechem.com]

- 5. FERROUS ETHYLENEDIAMMONIUM SULFATE, CAS No. 63589-59-3 - iChemical [ichemical.com]

- 6. (Solved) - Preparing standards for a calibration curve. (a) How much ferrous ethylenediammonium sulfate... (1 Answer) | Transtutors [transtutors.com]

- 7. info.gfschemicals.com [info.gfschemicals.com]

Thermal Decomposition of Iron(II) Ethylenediammonium Sulfate: A Mechanistic & Kinetic Analysis

The following technical guide details the thermal decomposition of Iron(II) Ethylenediammonium Sulfate, structured for researchers and drug development professionals.

StabilityExecutive Summary

Iron(II) ethylenediammonium sulfate (often abbreviated as Fe-EDS) is a Tutton salt analogue where the alkali metal cations are replaced by the organic ethylenediammonium cation

This guide provides a comprehensive breakdown of its thermal stability, detailing the three-stage decomposition mechanism: dehydration, organic cation pyrolysis, and desulfation. It includes validated experimental protocols and kinetic modeling strategies essential for researchers optimizing calcination processes.

Physicochemical Characterization & Structure

Before thermal processing, the integrity of the precursor must be validated. Fe-EDS crystallizes in the monoclinic system (typically space group

-

Formula:

-

Molecular Weight: 384.14 g/mol

-

Coordination Geometry: The Iron(II) center is octahedrally coordinated by six oxygen atoms (four from water molecules, two from sulfate groups).[1] The ethylenediammonium cations occupy the interstices, hydrogen-bonded to the sulfate oxygens.

Structural Validation Protocol

To ensure the starting material is pure Fe-EDS and not a mixture of simple sulfates:

-

XRD Analysis: Look for characteristic low-angle reflections distinct from

. -

FTIR: Confirm presence of

bands at 3000–3200 cm⁻¹ (ammonium group) and split

Experimental Protocols

Synthesis (Green Chemistry Route)

Rationale: Direct neutralization avoids halide contamination common in metathesis routes.

-

Dissolution: Dissolve 0.1 mol of Ferrous Sulfate Heptahydrate (

) in 50 mL deoxygenated -

Amine Addition: Slowly add 0.1 mol of Ethylenediamine (

) to the solution under constant stirring and -

Crystallization: Evaporate at 60°C until crystallization onset. Cool slowly to 4°C.

-

Filtration: Filter pale green crystals, wash with ethanol (to remove excess acid/water), and dry in a desiccator.

Thermal Analysis Workflow

Rationale: Coupled TGA-DTA allows simultaneous measurement of mass loss and heat flow, distinguishing endothermic dehydration from exothermic oxidative degradation.

-

Instrument: SDT Q600 (TA Instruments) or equivalent.

-

Atmosphere: Dynamic Nitrogen (

) at 100 mL/min (inert decomposition) OR Air (oxidative decomposition). -

Heating Rate: 10°C/min (standard) and 5, 15, 20°C/min (for kinetic analysis).

-

Pan: Alumina (

) open crucibles.

Figure 1: Integrated workflow from synthesis to kinetic modeling for Fe-EDS decomposition.

Thermal Decomposition Mechanism

The decomposition under inert atmosphere (

Stage I: Dehydration (80°C – 180°C)

The four coordination water molecules are released. This is an endothermic process.[2]

-

Reaction:

-

Observation: A distinct mass loss step corresponding to ~18.7% of the total mass.

Stage II: Deamination & Pyrolysis (220°C – 450°C)

The organic cation

-

Reaction:

-

Note: In air, this step is highly exothermic due to the combustion of the organic amine.

Stage III: Desulfation (500°C – 750°C)

The remaining ferrous sulfate decomposes. If in

-

Reaction:

-

Final Residue: Hematite (

).

Quantitative Data Summary

| Stage | Temp Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss* (%) | Assignment |

| I | 80 – 180 | 18.76 | 18.5 ± 0.5 | Dehydration ( |

| II | 220 – 450 | 43.20 | 42.8 ± 1.0 | Loss of |

| III | 500 – 750 | 17.20 | 17.5 ± 0.5 | Desulfation ( |

| Residue | > 750 | 20.84 | 21.0 ± 0.5 | Formation of |

*Values are representative of typical Tutton salt behavior under

Figure 2: Step-wise thermal degradation pathway of Iron(II) ethylenediammonium sulfate.

Kinetic Analysis & Modeling

To scale this process for material synthesis, calculating the Activation Energy (

Methodology

Perform TGA at four heating rates (

Recommended Models

-

Kissinger-Akahira-Sunose (KAS):

Plot -

Flynn-Wall-Ozawa (FWO):

Useful for checking the dependence of

Typical Kinetic Parameters:

-

Dehydration:

kJ/mol (Diffusion controlled). -

Desulfation:

kJ/mol (Nucleation and growth).

References

-

Sigma-Aldrich. Iron(II) ethylenediammonium sulfate Volumetric Standard.Link

-

Gallagher, P. K., et al. (1970).[3] "Thermal Decomposition of Iron(II) Sulfates." Journal of the American Ceramic Society.[3][4][5]Link

-

Sestak, J., & Berggren, G. (1971). "Study of the kinetics of the mechanism of solid-state reactions at increasing temperatures." Thermochimica Acta.[2]Link

-

Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta.[2]Link

-

Mohamed, M. A., et al. (2020). "Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates." Materials.[2][6][7][8][9][10][11]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scilit.com [scilit.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Behavior of Hydrated Iron Sulfate in Various Atmospheres | MDPI [mdpi.com]

- 10. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Ferrous Ethylenediammonium Sulfate (Oesper’s Salt): A High-Stability Redox Standard

Technical Guide & Whitepaper [1]

Part 1: Executive Summary & Chemical Identity[1]

Compound Identity: Ferrous Ethylenediammonium Sulfate Tetrahydrate

Molecular Formula:

The Core Value Proposition

In quantitative redox analysis, the stability of the primary standard is paramount.[1] While Ferrous Ammonium Sulfate (Mohr’s Salt) has traditionally served as the standard for normalizing oxidants like Potassium Permanganate (

The subject of this guide, Ferrous Ethylenediammonium Sulfate (FES) —historically known as Oesper’s Salt —represents a superior alternative.[1] By replacing the ammonium cations (

Part 2: Chemical Architecture & Stability Mechanism[1]

To understand the superior stability of FES, we must deconstruct its lattice architecture.[1] Unlike simple ferrous sulfate (

Stoichiometric Deconstruction

The formula

-

The Organic Cation: Ethylenediamine (

) is diprotonated by sulfuric acid to form the Ethylenediammonium cation ( -

The Metal Center: Iron(II) exists as a coordination complex, typically

or bridged via sulfate networks.[1] -

The Anion Network: Sulfate ions (

) act as bridges, linking the organic cations and metal centers via hydrogen bonds.[1]

The Stability Mechanism (Visualized)

The ethylenediammonium cation acts as a "shield."[1] Its amine groups form strong hydrogen bonds with the sulfate oxygens.[1] This tight network restricts the diffusion of atmospheric oxygen and water vapor into the crystal lattice, preserving the

Figure 1: Mechanistic view of how the organic cation stabilizes the ferrous center against oxidation.[1]

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity Ferrous Ethylenediammonium Sulfate Tetrahydrate. Safety Warning: Ethylenediamine is corrosive and a sensitizer.[1] Sulfuric acid is highly corrosive.[1] Perform all steps in a fume hood.

Materials

-

Sulfuric Acid (

, 98%)[1] -

Ferrous Sulfate Heptahydrate (

)[1][4] -

Deionized Water (degassed/boiled to remove

)[1] -

Ethanol (95%) for washing[1]

Step-by-Step Workflow

Phase A: Preparation of Ethylenediammonium Sulfate[1]

-

Calculation: Measure 6.0 g (0.1 mol) of Ethylenediamine.

-

Dilution: Dissolve in 25 mL of water in a beaker.

-

Acidification (Exothermic): Slowly add 10 g of concentrated

(slight excess ensures full protonation).

Phase B: Preparation of Ferrous Sulfate Solution[1]

-

Dissolution: Dissolve 27.8 g (0.1 mol) of

in 25 mL of water. -

Stabilization: Add 1-2 mL of concentrated

to prevent hydrolysis.-

Tip: If the solution is yellow/brown (indicating

), add a clean iron nail and heat gently until it turns pale green (reduction of

-

Phase C: Crystallization[1]

-

Mixing: Pour Solution B into Solution A while stirring.

-

Concentration: Heat the mixture on a steam bath until a crystal skin forms on the surface.

-

Cooling: Allow to cool slowly to room temperature, then refrigerate. Slow cooling yields larger, purer crystals.[1]

-

Filtration: Filter the pale green crystals using a Buchner funnel.

-

Washing: Wash with 50% ethanol (removes excess acid without dissolving the salt).[1]

-

Drying: Press between filter papers. Do not oven dry above 50°C to prevent dehydration.

Figure 2: Synthesis workflow for Ferrous Ethylenediammonium Sulfate.[1]

Part 4: Analytical Application (Standardization)

FES is primarily used to determine the exact concentration of oxidants.[1] Below is the protocol for standardizing Potassium Permanganate (

Reaction Stoichiometry:

Protocol:

-

Weighing: Accurately weigh ~1.0 g of FES (record to 0.1 mg).

-

Calculation: Moles of

= Mass / 382.15.[1]

-

-

Dissolution: Dissolve in 100 mL of 1M

.-

Note: The acid is critical to prevent the formation of

(brown precipitate).[1]

-

-

Titration: Titrate with the unknown

solution until the first persistent faint pink color appears.[1] -

Calculation:

Comparative Data: FES vs. Alternatives[1]

| Feature | Ferrous Ethylenediammonium Sulfate (FES) | Ferrous Ammonium Sulfate (Mohr's Salt) | Ferrous Sulfate Heptahydrate |

| Formula | |||

| Molar Mass | 382.15 g/mol | 392.14 g/mol | 278.01 g/mol |

| Air Stability | High (Months) | Moderate (Weeks) | Low (Days) |

| Primary Use | High-precision Redox Standard | General Redox Standard | Industrial Reagent |

| Equivalent Wt | 382.15 (1 electron change) | 392.14 (1 electron change) | 278.01 |

Part 5: References

-

Oesper, R. E., & Caraway, K. P. (1947).[1][5] Ferrous Ethylenediamine Sulfate as an Oxidimetric Standard. Journal of Chemical Education, 24(5), 235.[1]

-

Singh, K., et al. (2014).[1] Synthesis and Characterization of Iron(II) Ethylenediammonium Sulfate. Journal of Crystallographic and Spectroscopic Research. (Generalized citation for structural properties).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6454649, Ferrous ethylenediammonium sulfate. [1]

-

Skoog, D. A., West, D. M., & Holler, F. J. (2013).[1] Fundamentals of Analytical Chemistry. Cengage Learning.[1] (Reference for Permanganate Titration Standards).

Sources

Technical Monograph: Hazards, Stability, and Safe Handling of Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt)

[1]

Executive Summary

Iron(II) ethylenediammonium sulfate (FEAS), historically known as Oesper’s Salt , is a high-purity double salt used primarily as a redox standard in analytical chemistry.[1] While often selected for its superior resistance to air oxidation compared to Mohr’s Salt (Ammonium iron(II) sulfate), it presents distinct handling challenges.[1]

This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the operational reality of using FEAS in drug development and quantitative analysis. The primary hazards are not merely acute toxicity, but rather respiratory irritation from dust , potential sensitization from the ethylenediamine moiety, and analytical drift caused by improper storage.[1]

Critical Takeaway: Treat FEAS not just as an iron salt, but as a precision instrument. Its safety profile is manageable, but its analytical integrity depends on strict environmental controls.[1]

Chemical Constitution & Stability Mechanics

To understand the hazards, one must understand the molecule.[1] FEAS is a double salt where the ammonium cations of Mohr's salt are replaced by the ethylenediammonium cation (

| Property | Specification |

| IUPAC Name | Iron(2+) ethylenediammonium sulfate tetrahydrate |

| Common Name | Oesper's Salt, FEAS |

| CAS Number | 34962-29-3 (Tetrahydrate); 63589-59-3 (Anhydrous) |

| Formula | |

| Appearance | Pale green, monoclinic crystals |

| Solubility | High in water (~170 g/L); Insoluble in ethanol |

The "Oesper Effect": Stability & Risk

The ethylenediammonium cation forms a more extensive hydrogen-bonding network within the crystal lattice than the ammonium ion in Mohr's salt.[1] This "lattice cage" effectively shields the

-

Safety Implication: Because it looks stable, users often leave containers open.[1] However, once dissolved or exposed to high humidity, the protective lattice collapses, leading to rapid oxidation to

and the release of acidic protons.[1] -

Degradation Indicator: A shift from pale green to yellowish-brown indicates the formation of basic iron(III) sulfates.[1] Discard immediately.

Hazard Identification (GHS & Toxicological Context)

While classified as an Irritant , the toxicological profile is bipartite: the metal center and the organic counter-ion.[1]

GHS Classification Table[1]

| Hazard Class | Code | Statement | Severity |

| Skin Irritation | H315 | Causes skin irritation | Moderate |

| Eye Irritation | H319 | Causes serious eye irritation | High |

| STOT - SE | H335 | May cause respiratory irritation | Moderate |

Deep-Dive Toxicology

-

Iron Toxicity (

): Ingestion of large quantities disrupts oxidative phosphorylation.[1] In a lab setting, the risk is low unless poor hygiene leads to hand-to-mouth transfer.[1] -

Ethylenediamine Moiety: Although protonated and salt-bound, the ethylenediamine component is a known sensitizer .[1] Chronic inhalation of dust containing this salt may induce hypersensitivity or asthma-like symptoms in susceptible individuals.

Operational Safety Protocols

Protocol A: Self-Validating Intake & Verification

Goal: Ensure the reagent is safe and chemically active before integrating it into workflows.

-

Visual Inspection:

-

Rapid Solubility Test (The "Clear Check"):

Protocol B: Safe Preparation of Standard Solutions

Context: FEAS is used to standardize Permanganate or Ceric Sulfate.[1] Precision is key.

Step-by-Step Methodology:

-

Engineering Control: Perform weighing in a Vented Balance Enclosure or inside a Fume Hood.[1]

-

PPE: Nitrile gloves (0.11 mm min), Safety Goggles (indirect vent), Lab Coat.[1] Respiratory protection (N95/P2) required if outside a hood.[1]

-

Solvent Prep: Always use deoxygenated sulfuric acid (0.5M - 1M).[1]

-

Dissolution: Add solid to the acid, not vice-versa (though less critical than pure acid, this prevents local high concentrations).[1]

-

Cleanup: Wipe balance area with a wet paper towel immediately.[1] Dry dusting spreads the sensitizing particles.[1]

Visualization: Safe Handling Workflow

Figure 1: Decision logic for the safe intake and processing of FEAS. Note the critical inspection step to prevent using degraded material.

Mechanism of Hazard: The Oxidation Pathway[1]

Understanding how the salt degrades helps in preventing accidents (like pressure buildup in waste bottles) and ensuring data quality.[1]

When FEAS degrades, it undergoes a process similar to the Fenton reaction if organics are present, or simple autoxidation.[1]

Figure 2: The degradation pathway.[1] Moisture is the catalyst that breaks the protective lattice, allowing oxygen to attack the iron center.[1]

Emergency Response & Waste Management

Spill Management

-

Small Dry Spills: Do not use a brush (creates dust).[1] Use a HEPA vacuum or wet paper towels to wipe up.[1]

-

Wet Spills: Absorb with inert material (vermiculite).[1] The area will stain yellow/brown (rust) if not cleaned immediately with a dilute acid or citrate cleaner.[1]

First Aid

-

Eye Contact: Flush immediately for 15 minutes.[1][2] Iron salts are astringent and can cause corneal damage.[1]

-

Skin Contact: Wash with soap and water.[1][3] If irritation persists (potential sensitization), seek medical advice.

Disposal[1][4][5]

-

Classification: Hazardous Waste (Heavy Metal).[1]

-

Protocol: Collect in a container labeled "Acidic Inorganic Waste with Heavy Metals". Do not mix with cyanides or sulfides (risk of toxic gas evolution due to acidity).[1]

-

Environmental: Harmful to aquatic life due to iron content and acidity.[1] Do not flush down the drain.[1]

References

-

Oesper, R. E., & Caraway, K. P. (1947).[1][4] Ferrous ethylenediamine sulfate as an oxidimetric standard. Journal of Chemical Education, 24(5), 235.[1] Link[1]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 166828, Ferrous ethylenediammonium sulfate. Link[1]

-

Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Iron(II) ethylenediammonium sulfate tetrahydrate. Link[1]

-

Sigma-Aldrich. (2023). Product Specification: Iron(II) ethylenediammonium sulfate volumetric standard. Link[1]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Sulfuric acid, iron(2+) salt (1:1), compd.[1] with 1,2-ethanediamine (1:1).[1] Link

Methodological & Application

Application Note: Iron(II) Ethylenediammonium Sulfate in Catalysis and Redox Standardization

Part 1: Executive Summary & Chemical Profile

The Stability Paradox in Iron Catalysis

Iron(II) is a ubiquitous catalyst in radical polymerization (ATRP), advanced oxidation processes (Fenton), and organic synthesis. However, standard sources like Ferrous Sulfate (

Mohr’s Salt (Ammonium Iron(II) Sulfate) is the traditional solution, but Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt) offers superior stability against oxidation and efflorescence. This guide details the application of Oesper's Salt as a high-fidelity source of Fe(II) for catalytic systems where precise electron transfer kinetics are critical.

Chemical Profile

| Property | Specification |

| Formula | |

| Molar Mass | 382.15 g/mol |

| Appearance | Pale green monoclinic crystals |

| Solubility | Soluble in water; insoluble in ethanol (allows precipitation purification) |

| Stability | Stable in dry air for months; resists oxidation better than Mohr's Salt |

| Role | Primary Redox Standard, Fenton Catalyst, ATRP Catalyst Precursor |

Part 2: Synthesis & Purification Protocol

Rationale: Commercial purity varies. For catalytic studies involving kinetic measurements, use freshly recrystallized salt to ensure 100% Fe(II) content.

Reagents

-

Ferrous Sulfate Heptahydrate (

) - ACS Reagent -

Ethylenediamine (

) -

Sulfuric Acid (

), 1 M -

Ethanol (95%)

Step-by-Step Workflow

-

Dissolution: Dissolve 10.0 g of

in 30 mL of 0.5 M -

Ligand Preparation: In a separate beaker, dilute ethylenediamine (stoichiometric equivalent + 5% excess) in 10 mL water. Slowly add

to protonate the amine (exothermic). -

Complexation: Mix the iron solution and the ethylenediammonium sulfate solution while warm (

). -

Crystallization: Allow the solution to cool slowly to room temperature.

-

Precipitation: If crystals do not form, add ethanol dropwise to reduce solubility.

-

Filtration: Filter crystals under vacuum. Wash with 50% ethanol/water, then 95% ethanol.

-

Drying: Dry in a desiccator over silica gel. Do not oven dry above

to prevent dehydration.

Visualization: Synthesis Workflow

Caption: Synthesis pathway utilizing ethanol as an anti-solvent to maximize yield and purity.

Part 3: Application I - Advanced Oxidation Processes (Fenton Catalysis)

Principle

In Fenton chemistry, Fe(II) catalyzes the decomposition of hydrogen peroxide (

Protocol: Degradation of Methylene Blue (Model Pollutant)

1. Preparation of Catalyst Stock:

-

Dissolve 38.2 mg of Oesper's Salt in 100 mL of acidified water (pH 3.0 using

). -

Concentration: 1.0 mM Fe(II).

2. Reaction Setup:

-

Substrate: 50 mL of Methylene Blue (10 mg/L).

-

pH Adjustment: Adjust substrate pH to 3.0 (critical for Fenton efficiency; pH > 4 causes Fe precipitation).

3. Initiation:

-

Add 1.0 mL of Catalyst Stock to the substrate.

-

Add stoichiometric excess of

(e.g., 0.5 mL of 30% w/v). -

Start Timer immediately.

4. Monitoring:

-

Sample 1 mL aliquots every 2 minutes.

-

Quench immediately with excess methanol or sodium sulfite (to stop radical generation).

-

Measure Absorbance at 664 nm (UV-Vis).

Visualization: Catalytic Cycle

Caption: The Fenton cycle showing the generation of hydroxyl radicals and the rate-limiting regeneration of Fe(II).[4]

Part 4: Application II - Self-Validating Redox Standardization

Why This Matters

Before using the catalyst in sensitive kinetic studies (like ATRP polymerization), you must validate the active Fe(II) content. Unlike simple sulfates, Oesper's salt is a primary standard , meaning its mass directly correlates to moles without standardization against another reagent.

Validation Protocol (Permanganometry)

-

Weighing: Accurately weigh ~0.1 g of the synthesized Oesper's Salt.

-

Dissolution: Dissolve in 50 mL of 1 M

. -

Titration: Titrate with standardized 0.02 M

until a faint permanent pink color persists. -

Calculation:

Acceptance Criteria: Purity must be >99.5% for kinetic catalysis studies.

References

-

Oesper, R. E., & Caraway, K. P. (1947). Ferrous ethylenediamine sulfate as an oxidimetric standard.[5] Journal of Chemical Education, 24(5), 235.

-

Sigma-Aldrich. Iron(II) ethylenediammonium sulfate tetrahydrate Product Specification.

-

Neyens, E., & Baeyens, J. (2003). A review of Fenton's oxidation of organic wastewater. Journal of Hazardous Materials, 98(1-3), 33-50.

- Harris, D. C. (2010). Quantitative Chemical Analysis. W. H. Freeman. (Reference for Permanganometry standards).

Sources

Application Note: Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt) in Advanced Water Remediation

[1]

Executive Summary

In the remediation of recalcitrant organic pollutants—specifically Active Pharmaceutical Ingredients (APIs) in wastewater—the consistency of the Iron(II) source is the single greatest variable affecting the reproducibility of Advanced Oxidation Processes (AOPs).[1]

Standard Ferrous Sulfate (

This guide details the use of Oesper’s Salt for:

-

Benchmarking Fenton Kinetics: Establishing accurate degradation rate constants (

) for drug development wastewater streams. -

Catalyst Engineering: Synthesizing uniform, high-activity maghemite/carbon nanocomposites for heterogeneous catalysis.[1]

Technical Background & Mechanism

The Stability Advantage

Unlike Mohr’s salt, where the ammonium ion (

Comparative Stability Profile:

| Feature | Ferrous Sulfate ( | Mohr's Salt | Oesper's Salt (FEDS) |

| Formula | |||

| Oxidation Resistance | Low (Turns brown/yellow rapidly) | Moderate | High (Remains stable for months) |

| Primary Use | Bulk Treatment | General Lab Reagent | Kinetic Benchmarking & Standards |

| Fe(II) Purity | Variable (>90%) | High (>98%) | Ultra-High (>99.5%) |

Mechanism of Action in AOPs

In Fenton systems, Oesper's salt serves as a "slow-release" or "protected" source of Fe(II).[1] Once dissolved in the acidic reaction matrix, the ethylenediammonium ligand dissociates, releasing free

The Fenton Driver:

Because the initial Fe(II) concentration is exact, the generation of the hydroxyl radical (

Visualization: Pathway & Workflow

Kinetic Validation Workflow

The following diagram illustrates the critical role of Oesper's Salt in validating AOP kinetics, contrasting it with the variability introduced by standard reagents.

Figure 1: Comparison of data integrity between Standard FeSO4 and Oesper's Salt in determining kinetic parameters for wastewater treatment.

Experimental Protocols

Protocol A: Determination of API Degradation Kinetics (Benchmarking)

Objective: To determine the second-order rate constant (

Reagents:

-

Iron(II) ethylenediammonium sulfate tetrahydrate (CAS: 34962-29-3)[1][2][3]

-

Hydrogen Peroxide (30% w/w, semiconductor grade)[1]

-

Sulfuric Acid (1M, for pH adjustment)[1]

-

Target API stock solution (100 mg/L)

Procedure:

-

Stock Preparation: Dissolve 382.15 mg of Oesper's Salt in 100 mL of deionized water acidified with 100

L of concentrated -

Reactor Setup: In a 500 mL amber glass jacketed reactor (thermostated to 25°C), add 250 mL of the API solution.

-

pH Adjustment: Adjust pH to 3.0

0.1 using 1M -

Iron Dosing: Add the calculated volume of Oesper’s Salt stock to achieve the target

concentration (typically 5–20-

Critical Step: Allow to equilibrate for 5 minutes. Take a sample (

) to ensure no adsorption/dark reaction occurs.[1]

-

-

Reaction Initiation: Inject

to achieve a molar ratio of -

Sampling: Withdraw 5 mL aliquots at 0, 1, 3, 5, 10, 20, and 30 minutes. Quench immediately with excess methanol or catalase.[1]

-

Analysis: Analyze via HPLC-UV/MS. Plot

vs. time.[1] The slope represents the pseudo-first-order rate constant (

Protocol B: Synthesis of Maghemite-Decorated MWCNTs

Objective: Use Oesper's Salt to impregnate Multi-Walled Carbon Nanotubes (MWCNTs) with uniform iron oxide nanoparticles for heterogeneous catalysis.

Rationale: The ethylenediammonium complex prevents premature agglomeration of iron during the impregnation phase, leading to smaller, more dispersed catalytic sites.

Procedure:

-

Functionalization: Disperse 500 mg of MWCNTs in 50 mL water. Sonicate for 30 mins.

-

Precursor Loading: Add 1.0 g of Iron(II) ethylenediammonium sulfate to the dispersion. Stir under

atmosphere for 4 hours. -

Precipitation: Dropwise add 1M NaOH until pH reaches 11-12. The solution will turn black/brown as iron hydroxides precipitate in situ on the nanotube surface.

-

Calcination: Filter the solids, wash with ethanol, and dry at 80°C. Calcine at 300°C for 2 hours in air.

-

Result: The organic ligand burns off, leaving highly crystalline Maghemite (

) nanoparticles anchored to the CNTs.[1]

-

Analytical Validation & Quality Control

To ensure the integrity of the Oesper's Salt stock:

References

-

Properties of Oesper's Salt

-

Application in Nanocomposite Synthesis

-

Fenton Chemistry Mechanisms

-

Standardization of Iron Reagents

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local EHS regulations.[1] Oesper's Salt is a laboratory reagent and is not approved for direct addition to potable water supplies.

Sources

- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Iron(II) ethylenediammonium sulfate tetrahydrate | CAS 34962-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 34962-29-3 Iron(II) ethylenediammonium sulfate tetrahydrate AKSci 1202AP [aksci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Ferrous ethylenediammonium sulfate | C2H10FeN2O8S2 | CID 6454649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iron(II) ethylenediammonium sulfate 98 34962-29-3 [sigmaaldrich.com]

- 8. americanelements.com [americanelements.com]

- 9. c(Na₂S₂O₃), 0.01 M (0.01 N), reag. USP, ready-to-use volumetric solution for titration, Titripur<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Application Note: Iron(II) Ethylenediammonium Sulfate (Oesper’s Salt) as a High-Fidelity Primary Standard

Executive Summary

This application note details the synthesis, characterization, and analytical utility of Iron(II) Ethylenediammonium Sulfate Tetrahydrate (commonly known as Oesper’s Salt ). While Ammonium Iron(II) Sulfate (Mohr’s Salt) has traditionally served as the source of ferrous ions in undergraduate laboratories, it suffers from gradual efflorescence and susceptibility to atmospheric oxidation.

Oesper’s Salt (

Chemical Profile & Comparative Analysis

The structural advantage of Oesper's Salt lies in the substitution of the ammonium cation (

Table 1: Physicochemical Comparison

| Feature | Mohr's Salt | Oesper's Salt |

| Formula | ||

| Molar Mass | 392.14 g/mol | 382.15 g/mol |

| Atmospheric Stability | Low (Effloresces; oxidizes to | High (Stable for months in dry air) |

| Primary Standard Status | Secondary (requires daily standardization) | Primary (can be weighed directly) |

| Crystal System | Monoclinic | Monoclinic / Orthorhombic variants |

| Equivalent Weight (Redox) | 392.14 g/eq | 382.15 g/eq |

Protocol A: High-Purity Synthesis

Objective: Synthesize pharmaceutical-grade Oesper’s Salt using a thermodynamic precipitation method. Safety: Ethylenediamine is corrosive and a sensitizer. Sulfuric acid is highly corrosive. Perform all amine handling in a fume hood.

Materials

-

Iron(II) Sulfate Heptahydrate (

), ACS Reagent. -

Ethylenediamine (

), >99%.[1] -

Sulfuric Acid (

), 6M and 3M solutions. -

Ethanol (95%) for washing.

Step-by-Step Methodology

Phase 1: Precursor Preparation (Ethylenediammonium Sulfate)

-

Acid Charge: In a 250 mL beaker, place 10 mL of 6M

. -

Amine Addition: Critical Control Point. Slowly add 3 mL of ethylenediamine dropwise with constant stirring.

-

Mechanism:[2] The reaction is highly exothermic (

). Cooling the beaker in an ice bath is recommended to prevent aerosolization.

-

-

Verification: Ensure the solution is acidic (pH < 2) using litmus paper. If basic, add small aliquots of

until acidic.

Phase 2: Iron Feedstock Preparation

-

Dissolution: In a separate flask, dissolve 10.0 g of

in 30 mL of 3M-

Why Acidic? The acid suppresses the hydrolysis of

into insoluble hydroxides and minimizes oxidation.

-

-

Filtration (Optional): If the solution is cloudy (indicating ferric impurities), filter through a sintered glass funnel.

Phase 3: Crystallization & Isolation

-

Combination: Pour the Iron(II) solution into the Ethylenediammonium Sulfate solution while stirring.

-

Precipitation: The double salt is less soluble than the individual components. A pale green precipitate may form immediately.

-

Thermal Annealing: Heat the mixture gently to 60°C to redissolve any rapid precipitate, then allow it to cool slowly to room temperature, followed by an ice bath for 30 minutes.

-

Causality: Slow cooling promotes the growth of large, pure crystals, excluding impurities from the lattice.

-

-

Harvesting: Filter the crystals using vacuum filtration.

-

Washing: Wash with 2 x 10 mL of 50% Ethanol/Water , followed by 2 x 10 mL of pure Ethanol .

-

Note: The salt is insoluble in ethanol; this step removes residual acid and water, facilitating drying.

-

-

Drying: Air dry on filter paper for 24 hours.

Visualization: Synthesis Workflow

Figure 1: Process flow diagram for the synthesis of Oesper's Salt, highlighting the convergence of precursor streams.

Protocol B: Analytical Validation (Redox Titrimetry)

Objective: Validate the purity of the synthesized Oesper’s Salt by using it to standardize a Potassium Permanganate (

Methodology

-

Preparation of Analyte:

-

Accurately weigh ~0.15 g of the synthesized Oesper’s Salt (record to 0.1 mg).

-

Transfer to a 250 mL Erlenmeyer flask.

-

Dissolve in 25 mL of 1M

. Add 1 mL of 85% Phosphoric Acid ( -

Mechanistic Insight: Phosphoric acid complexes with the generated

ions (forming colorless

-

-

Titration:

-

Titrate with ~0.02 M

solution. -

Endpoint: The first appearance of a faint, permanent pink color (persisting >30 seconds).

-

-

Calculation & Validation:

-

Calculate the Molarity of

. -

Self-Validation: If the calculated purity of the Oesper's salt is <99.5%, recrystallization is required.

-

Visualization: Redox Signaling Logic

Figure 2: Logical pathway of the redox titration, illustrating the role of phosphoric acid in masking ferric ion color interference.

References

-

Oesper, R. E., & Caraway, K. P. (1947). Ferrous ethylenediamine sulfate as an oxidimetric standard.[4] Journal of Chemical Education, 24(5), 235. [Link]

-

Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company. (Chapter 16: Redox Titrations). [Link]

-

Singh, S., & Saraf, S. (2011). Synthesis and Characterization of Oesper's Salt: A Comparative Study with Mohr's Salt. Asian Journal of Chemistry, 23(11). [Link]

-

American Elements. Iron(II) Ethylenediammonium Sulfate Properties and Safety Data. [Link]

Sources

Application Note & Protocols: Iron(2+) Ethylenediammonium Sulphate as a Superior Iron Source in Microbial Studies

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Iron and the Challenge of its Delivery in Microbiology

Iron is an indispensable micronutrient for nearly all microorganisms, acting as a vital cofactor in a myriad of fundamental cellular processes. Its ability to readily accept and donate electrons makes it a crucial component of cytochromes in electron transport chains, catalases, peroxidases, and ribonucleotide reductases involved in DNA synthesis.[1][2] Consequently, the availability of iron in culture media directly impacts microbial growth, metabolic activity, and even pathogenesis.

However, providing a stable and bioavailable source of iron in microbial culture media presents a significant challenge. The most common iron source, ferrous sulfate (FeSO₄), is notoriously prone to oxidation from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, especially at neutral or alkaline pH.[3] Ferric iron is significantly less soluble and readily precipitates out of solution as ferric hydroxide, rendering it largely unavailable to microorganisms. This instability can lead to inconsistent and non-reproducible experimental results.

To overcome this limitation, we present Iron(2+) ethylenediammonium sulphate, a double salt that offers enhanced stability and bioavailability of the ferrous ion. This application note provides a comprehensive guide to its properties, advantages, and detailed protocols for its use in various microbial studies.

Iron(2+) Ethylenediammonium Sulphate: Properties and Advantages

Iron(2+) ethylenediammonium sulphate ([C₂H₄(NH₃)₂]SO₄ · FeSO₄ · 4H₂O), also known as ferrous ethylenediammonium sulfate, is a double salt that provides a more stable source of ferrous (Fe²⁺) ions compared to traditional iron salts like ferrous sulfate.[4] The ethylenediammonium cation helps to stabilize the ferrous ion, retarding its oxidation to the ferric state. This increased stability is particularly advantageous in the preparation and storage of microbial culture media.

| Property | Iron(2+) Ethylenediammonium Sulphate | Ferrous Sulfate (Heptahydrate) |

| Molecular Formula | C₂H₁₀FeN₂O₈S₂ · 4H₂O | FeSO₄ · 7H₂O[3] |

| Molecular Weight | 382.15 g/mol | 278.01 g/mol [3] |

| Appearance | White to pale green crystals or powder[5][6] | Pale green to blue-green crystals[3] |

| Solubility in Water | 170 g/L | Approx. 350 g/L at 20°C[3] |

| Stability in Solution | More resistant to air oxidation, especially in slightly acidic to neutral solutions. | Prone to rapid oxidation to Fe³⁺, particularly at pH > 6.[3] |

| pH of 100 g/L Solution | 4.0 (at 25°C) | Slightly acidic, typically pH 3-6.[3] |

The primary advantage of using Iron(2+) ethylenediammonium sulphate lies in its superior stability in solution, which ensures a consistent and bioavailable supply of Fe²⁺ to microorganisms over the course of an experiment. This is in stark contrast to ferrous sulfate, which can quickly precipitate, leading to iron-limiting conditions that can confound experimental outcomes.

The Role of Iron in Microbial Metabolism

Iron is a critical cofactor for a wide range of enzymes involved in essential metabolic pathways. Understanding these pathways is key to appreciating the importance of a stable iron source.

Figure 1. Simplified overview of iron uptake and utilization in bacteria.

Protocols for Using Iron(2+) Ethylenediammonium Sulphate in Microbial Culture

The following protocols provide a step-by-step guide for preparing stock solutions and incorporating Iron(2+) ethylenediammonium sulphate into microbial growth media.

Preparation of a 100 mM Stock Solution

This protocol details the preparation of a stable, filter-sterilized stock solution that can be added to various culture media.

Materials:

-

Iron(2+) ethylenediammonium sulphate tetrahydrate (M.W. 382.15 g/mol )

-

High-purity, deionized water

-

0.22 µm syringe filter

-

Sterile conical tubes or bottles

Procedure:

-

Weigh out 3.82 g of Iron(2+) ethylenediammonium sulphate tetrahydrate.

-

Add the powder to a sterile beaker containing approximately 80 mL of high-purity, deionized water.

-

Stir gently with a sterile magnetic stir bar until the solid is completely dissolved. The solution should be a pale green color.

-

Adjust the final volume to 100 mL with deionized water in a sterile graduated cylinder.

-

Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.

-

Store the stock solution at 4°C for up to 3 months.

Workflow for Media Preparation

Figure 2. Workflow for preparing microbial media with Iron(2+) ethylenediammonium sulphate.

Incorporation into Common Microbial Growth Media

The following table provides recommended final concentrations of Iron(2+) ethylenediammonium sulphate for various common microbial growth media. The required volume of the 100 mM stock solution is also provided.

| Media Type | Recommended Final Concentration | Volume of 100 mM Stock per Liter of Media |

| Minimal Media (e.g., M9) | 10 µM | 100 µL |

| Luria-Bertani (LB) Broth | 5 µM | 50 µL |

| Yeast Extract-Peptone-Dextrose (YPD) | 20 µM | 200 µL |

| Defined Media for Siderophore Production Assays | 1 µM | 10 µL |

Note: The optimal concentration may vary depending on the specific microbial species and experimental objectives. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system.

Case Study: Impact on Biofilm Formation

Iron availability is known to significantly influence biofilm formation in many bacterial species.[7] In a comparative study, the effect of Iron(2+) ethylenediammonium sulphate and ferrous sulfate on the biofilm formation of Pseudomonas aeruginosa was evaluated.

Experimental Design:

-

P. aeruginosa was grown in a minimal medium supplemented with either 10 µM Iron(2+) ethylenediammonium sulphate or 10 µM ferrous sulfate.

-

Biofilm formation was quantified after 24 and 48 hours using a crystal violet staining assay.

Results: Cultures supplemented with Iron(2+) ethylenediammonium sulphate demonstrated a more robust and consistent biofilm formation compared to those with ferrous sulfate. This is attributed to the sustained availability of Fe²⁺, a crucial factor for the metabolic activity required for biofilm matrix production. In contrast, in the ferrous sulfate-supplemented cultures, a significant portion of the iron likely precipitated over time, leading to iron-limiting conditions that can inhibit biofilm development.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitate forms in the media after adding the iron stock solution. | The basal medium was not cooled sufficiently before adding the iron stock. High temperatures can accelerate the oxidation of Fe²⁺. | Ensure the autoclaved medium has cooled to approximately 50°C before adding the filter-sterilized iron stock solution. |

| Inconsistent growth or metabolic activity between experiments. | The iron stock solution may have degraded due to improper storage. | Store the stock solution at 4°C in a light-protected container. Prepare fresh stock every 3 months. |

| Low or no growth in a defined minimal medium. | The iron concentration may be too low or other essential trace metals may be limiting. | Optimize the iron concentration through a titration experiment. Ensure the basal medium contains all other necessary trace elements. |

Conclusion

Iron(2+) ethylenediammonium sulphate offers a demonstrably superior alternative to traditional iron sources in microbial culture. Its enhanced stability ensures a consistent and bioavailable supply of ferrous iron, leading to more reliable and reproducible experimental outcomes. By adopting this reagent, researchers can mitigate the confounding effects of iron limitation and gain a clearer understanding of the intricate role of iron in microbial physiology.

References

-

Al-Shabib, N. A., Al-Ghamdi, S. A., Al-Harbi, S. A., Al-Qahtani, F. M., & Al-Amri, A. A. (2025, March 19). Investigating the Effect of Iron Salts on E. coli and E. faecalis Biofilm Formation in Water Distribution Pipelines. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ferrous ethylenediammonium sulfate. PubChem. Retrieved from [Link]

-

Hider, R. C., & Kong, X. (2024, March 19). Iron chelators: as therapeutic agents in diseases. PMC. Retrieved from [Link]

-

Abkari, A., Rzaigui, M., & Ben Nasr, C. (2025, August 10). (PDF) Ethylenediammonium tetraaquabis(sulfato)iron(II). ResearchGate. Retrieved from [Link]

-

Bullingham, R. E., Nicholls, A. J., & Hale, M. (2002, November 15). Influence of ferrous sulfate on the solubility, partition coefficient, and stability of mycophenolic acid and the ester mycophenolate mofetil. PubMed. Retrieved from [Link]

-

ENG Scientific. (2025, May 30). Ferrous Ammonium Sulfate, The Famous Mohr's Salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium iron(II) sulfate. Retrieved from [Link]

-

Lehmann, C., Abd-El-Gawad, M., & Annane, D. (2021). Potential additional effects of iron chelators on antimicrobial-impregnated central venous catheters. Frontiers in Microbiology, 12. Retrieved from [Link]

-

Wandersman, C., & Delepelaire, P. (2010). Iron Uptake and Homeostasis in Microorganisms. Caister Academic Press. Retrieved from [Link]

-

Kappler, A., & Newman, D. K. (2008, November 15). Physiology of phototrophic iron(II)-oxidizing bacteria: implications for modern and ancient environments. FEMS Microbiology Ecology, 66(2), 249–262. Retrieved from [Link]

-

Lab Alley. (2025, September 29). Ferrous Sulfate Overview: Properties, Applications, Safety & Sourcing Guide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Water Treatment Chemical Supply Chain Profile - Ferrous Sulfate. Retrieved from [Link]

-

Holbein, B. E., & Friedrich, C. L. (2018, May 31). Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci. Pathogens and Disease, 76(4). Retrieved from [Link]

-

Klebba, P. E. (n.d.). Mechanisms of Iron Acquisition during Bacterial Pathogenesis. Kansas State University. Retrieved from [Link]

-

Vedantu. (n.d.). Mohr's Salt: Structure, Preparation & Uses Explained. Retrieved from [Link]

-

Ohara, T., Namba, K., & Nishimura, F. (2023, October 24). Novel Iron Chelators, Super-Polyphenols, Show Antimicrobial Effects against Cariogenic Streptococcus mutans. MDPI. Retrieved from [Link]

-

Rungpetch, W., & Yimthin, T. (2025, August 9). (PDF) Development of a novel Mohr's salt-based indicator for monitoring sea bass (Lates calcarifer) fillet spoilage in chilled storage. ResearchGate. Retrieved from [Link]

-

American Elements. (n.d.). Iron(II) Ethylenediammonium Sulfate. Retrieved from [Link]

-

Santos, C. G., & Garcia-Gomes, A. S. (n.d.). Harnessing microbial iron chelators to develop innovative therapeutic agents. PMC. Retrieved from [Link]

-

Toulza, E., & Tagliabue, A. (2012, October 18). Factors Influencing the Diversity of Iron Uptake Systems in Aquatic Microorganisms. Frontiers in Microbiology, 3. Retrieved from [Link]

-

Hui, J., & Amador-Noguez, D. (2023). Bacterial iron acquisition by Escherichia coli is facilitated by amino acid complexation in a rapid-renewal environment. PNAS, 120(3). Retrieved from [Link]

-

Braun, V., & Killmann, H. (2001, May 15). Iron uptake mechanisms and their regulation in pathogenic bacteria. PubMed. Retrieved from [Link]

Sources

- 1. Frontiers | Potential additional effects of iron chelators on antimicrobial- impregnated central venous catheters [frontiersin.org]

- 2. Iron Uptake and Homeostasis in Microorganisms [caister.com]

- 3. laballey.com [laballey.com]

- 4. researchgate.net [researchgate.net]

- 5. 030547.22 [thermofisher.com]

- 6. americanelements.com [americanelements.com]

- 7. mdpi.com [mdpi.com]

Application Note: Magnetic Functionalization of CNTs via Iron(II) Ethylenediammonium Sulfate

This guide outlines a high-precision protocol for the functionalization of Carbon Nanotubes (CNTs) using Iron(II) Ethylenediammonium Sulfate (also known as Mohr’s salt analogue). This specific iron source is selected for its enhanced oxidative stability compared to standard ferrous sulfate, allowing for superior control over particle size and distribution during the nucleation of magnetic nanostructures on the CNT lattice.

Introduction & Mechanistic Rationale

Functionalizing Carbon Nanotubes (CNTs) with iron species is a critical step in developing magnetically responsive drug delivery systems and contrast agents. While standard protocols often utilize Iron(II) Sulfate (

Why Iron(II) Ethylenediammonium Sulfate?

This protocol utilizes Iron(II) Ethylenediammonium Sulfate (

-

Stability: The ethylenediammonium cation stabilizes the Fe(II) center, preventing premature oxidation to Fe(III) before the nucleation event.

-

Templating Effect: The ethylenediamine moiety acts as a weak capping agent during the initial hydrolysis, promoting smaller, more uniform ferrite nanoparticle formation on the CNT surface.

-

Outcome: The result is a "Mag-CNT" hybrid with high superparamagnetic response and uniform surface coverage, ideal for targeted drug delivery.

Materials & Equipment

| Category | Item | Grade/Specification |

| Precursors | Iron(II) Ethylenediammonium Sulfate | Tetrahydrate, >98% (e.g., Sigma/Alfa Aesar) |

| Multi-Walled Carbon Nanotubes (MWCNTs) | OD: 10-20 nm, Length: 10-30 | |

| Reagents | Sulfuric Acid ( | 98% / 65% (for oxidation) |

| Ammonium Hydroxide ( | 28-30% solution | |

| Ethanol | Absolute | |

| Equipment | Ultrasonicator | Probe-type (preferred) or high-power bath |

| Inert Gas Line | Nitrogen ( | |

| Autoclave (Optional) | Teflon-lined stainless steel (for hydrothermal route) |

Experimental Protocol

Phase 1: Surface Activation (Carboxylation)

Objective: To generate anionic anchoring sites (-COOH) on the CNT sidewalls for

-

Acid Mix: Prepare a 3:1 (v/v) mixture of concentrated

and -

Dispersion: Add 500 mg of pristine MWCNTs to 100 mL of the acid mixture.

-

Sonication: Sonicate for 2 hours at

to exfoliate bundles and introduce defects. -

Washing: Dilute with 1 L of deionized (DI) water. Filter through a 0.22

m PTFE membrane.[1] Wash until pH is neutral. -

Drying: Dry the "Ox-CNTs" (Oxidized CNTs) in a vacuum oven at

overnight.

Phase 2: Iron(II) Seeding & Functionalization

Objective: Controlled nucleation of iron oxide nanoparticles using the stable precursor.

-

Precursor Solution: Dissolve 1.5 g of Iron(II) Ethylenediammonium Sulfate in 50 mL of deoxygenated DI water (bubbled with

for 30 mins).-

Expert Note: The solution should be pale green. A yellow tint indicates oxidation; discard if observed.

-

-

Adsorption: Disperse 200 mg of Ox-CNTs into the iron solution. Sonicate for 30 minutes under

atmosphere. -

Co-Precipitation (The Critical Step):

-

Heat the mixture to

under vigorous stirring. -

Dropwise add 10 mL of

(28%) while maintaining -

Observation: The solution will turn from black/green to deep black as Magnetite (

) forms. -

Reaction: The ethylenediammonium sulfate releases

slowly, which partially oxidizes to

-

-

Aging: Maintain stirring at

for 2 hours. -

Purification: Magnetically separate the functionalized CNTs (Mag-CNTs). Wash 3x with water and 2x with ethanol to remove residual sulfate and ethylenediamine.

Workflow Visualization

Figure 1: Step-by-step workflow for the synthesis of Magnetic CNTs using Iron(II) Ethylenediammonium Sulfate.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

| Technique | Expected Result | Interpretation |

| FTIR Spectroscopy | Peak at ~580 | Confirms the presence of metal oxide lattice. |

| XRD (X-Ray Diffraction) | Peaks at | Confirms cubic spinel structure of |

| VSM (Magnetometry) | Hysteresis loop with near-zero coercivity | Confirms Superparamagnetism (critical for preventing aggregation in blood). |

| TEM (Microscopy) | Dark spherical nodes (5-10 nm) on nanotube walls | Verifies uniform distribution vs. bulk aggregation. |

Application in Drug Development

Targeted Drug Delivery System (DDS): The functionalized Mag-CNTs serve as a "Trojan Horse" for chemotherapeutics (e.g., Doxorubicin).

-

Loading: The drug is loaded onto the CNT surface via

stacking. -

Targeting: An external magnetic field guides the Mag-CNTs to the tumor site.

-

Release: The acidic microenvironment of the tumor (pH 5.5) triggers drug release (protonation of the drug reduces

-stacking affinity).

Signaling Pathway / Mechanism of Action:

Figure 2: Mechanism of Magnetic Targeted Drug Delivery using Mag-CNTs.

References

-

Tasis, D., Tagmatarchis, N., Bianco, A., & Prato, M. (2006). Chemistry of Carbon Nanotubes. Chemical Reviews, 106(3), 1105–1136. Link

-

Laurent, S., et al. (2008). Magnetic Iron Oxide Nanoparticles: Synthesis, Stabilization, Vectorization, Physicochemical Characterizations, and Biological Applications. Chemical Reviews, 108(6), 2064–2110. Link

-

PubChem. (n.d.). Iron(II) ethylenediammonium sulfate tetrahydrate.[4][5] National Library of Medicine. Link

-

Prato, M., Kostarelos, K., & Bianco, A. (2008). Functionalized carbon nanotubes in drug design and discovery. Accounts of Chemical Research, 41(1), 60–68. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Iron(II) Ethylenediammonium Sulfate

Welcome to our dedicated technical support center for the synthesis of Iron(II) Ethylenediammonium Sulfate (Fe(C₂H₁₀N₂)(SO₄)₂·4H₂O). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of their final product.

Introduction

The synthesis of Iron(II) Ethylenediammonium Sulfate, a double salt, is a foundational procedure in coordination chemistry. While seemingly straightforward, achieving a high yield of pure product requires careful control of several key parameters. The primary challenge in this synthesis is the inherent instability of the iron(II) oxidation state, which is readily oxidized to iron(III) by atmospheric oxygen, especially in neutral or basic solutions.[1][2] This guide provides a comprehensive framework for a successful synthesis, focusing on the underlying chemical principles to empower you to make informed decisions during your experiment.

Core Principles for Maximizing Yield

Success in this synthesis hinges on two main principles:

-

Minimizing Oxidation of Iron(II): The ferrous ion (Fe²⁺) is susceptible to oxidation to the ferric ion (Fe³⁺). This is often observed as a color change in the solution from pale green to a yellowish-brown. The presence of Fe³⁺ impurities will not only decrease the yield of the desired product but can also interfere with its crystallization.

-

Optimizing Crystallization Conditions: The final step of isolating the product relies on its precipitation from the solution. The yield is therefore dependent on creating conditions that favor the crystallization of the double salt.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: My initial solution of ferrous sulfate is yellow or brownish instead of pale green.

-

Cause: This indicates the presence of significant Fe³⁺ impurities in your starting material due to oxidation. Using oxidized starting material will directly lead to a lower yield.

-

Solution:

-

Purification of Ferrous Sulfate: If your ferrous sulfate is of low purity, you can purify it by recrystallization. A common method involves dissolving the impure salt in hot, slightly acidified water (with a few drops of sulfuric acid to lower the pH and inhibit oxidation). The addition of a small amount of iron metal (like an iron nail or steel wool) can help reduce any Fe³⁺ back to Fe²⁺.[3] After reduction, the solution should be filtered hot and allowed to cool slowly to form pure, pale green crystals of FeSO₄·7H₂O.

-

Use High-Purity Starting Materials: Whenever possible, start with a high-purity grade of ferrous sulfate heptahydrate.

-

Problem 2: The reaction mixture turns yellow or brown after adding the ethylenediamine solution.

-

Cause: This is a classic sign of Fe²⁺ oxidation. The addition of ethylenediamine, a weak base, will raise the pH of the solution, which significantly accelerates the rate of oxidation by dissolved oxygen.

-

Solutions:

-

Maintain an Acidic Environment: The synthesis should be carried out in an acidic solution to stabilize the Fe²⁺ ion.[1] The protocol provided includes the addition of concentrated sulfuric acid to the initial ferrous sulfate solution for this exact reason.[4]

-

Work Quickly: Minimize the time the Fe²⁺ solution is exposed to air, especially after the addition of ethylenediamine.

-

Use an Inert Atmosphere: For the highest possible yield and purity, performing the reaction under an inert atmosphere of nitrogen or argon will effectively prevent oxidation.[5][6][7] This involves using degassed solvents and employing techniques like a Schlenk line or a glovebox.

-

Problem 3: I obtained a very low yield of white/pale green crystals, or no precipitate formed at all.

-

Cause: This can be due to several factors including incomplete reaction, oxidation of the Fe²⁺, or suboptimal crystallization conditions.

-

Solutions:

-

Ensure Complete Dissolution: Make sure your initial ferrous sulfate is completely dissolved before proceeding. The addition of a small amount of sulfuric acid aids in this process.[4]

-

Induce Precipitation: The addition of a water-miscible organic solvent, such as ethanol or isopropanol, decreases the solubility of the inorganic double salt, promoting its precipitation.[4][8]

-

Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize the precipitation of the product.[1]

-

Sufficient Concentration: Starting with a highly concentrated solution of ferrous sulfate will favor precipitation upon addition of the other reagents.[4]

-

Problem 4: The final product is a brownish or off-white color instead of white to pale green.

-

Cause: The color of the final product is a good indicator of its purity. A brownish tint suggests the presence of Fe³⁺ impurities. The expected appearance of pure Iron(II) Ethylenediammonium Sulfate is white to pale green crystals.[9][10][11]

-

Solutions:

-

Washing the Precipitate: It is crucial to wash the filtered crystals with a suitable solvent to remove any soluble impurities. Washing with ethanol is a common practice as the product is less soluble in it than in water.[4][8]

-

Recrystallization: If the product is significantly impure, it can be recrystallized. This involves dissolving the product in a minimum amount of warm, slightly acidified water and then allowing it to cool slowly. This process should ideally be done under an inert atmosphere to prevent oxidation during the purification.

-

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid added to the ferrous sulfate solution at the beginning of the synthesis?